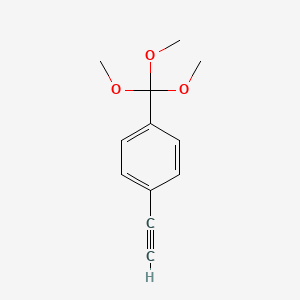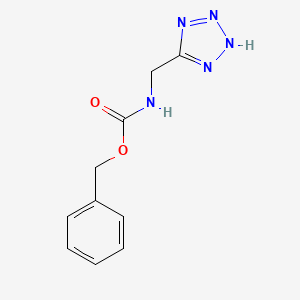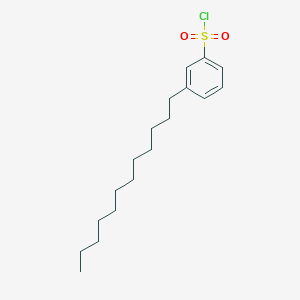
Dimethylsilyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyl acetate is an organosilicon compound with the molecular formula C4H10O2Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a dimethylsilyl group. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylsilyl acetate can be synthesized through the reaction of dimethylchlorosilane with acetic acid in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl} + \text{CH}_3\text{COOH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOCOCH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of dimethylchlorosilane to a mixture of acetic acid and a base under controlled temperature and pressure conditions. The by-product, hydrogen chloride, is typically neutralized using a scrubber system.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylsilyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and acetic acid.
Substitution: Can be used to introduce the dimethylsilyl group into other molecules, replacing a hydroxyl group.
Oxidation and Reduction: Generally inert to mild oxidizing and reducing agents due to the stability of the silicon-oxygen bond.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Reagents like trimethylsilyl chloride in the presence of a base.
Oxidation and Reduction: Typically requires strong oxidizing agents like chromic acid or reducing agents like lithium aluminum hydride for significant reactivity.
Major Products Formed
Hydrolysis: Dimethylsilanediol and acetic acid.
Substitution: Various silyl ethers depending on the substrate.
Wissenschaftliche Forschungsanwendungen
Dimethylsilyl acetate finds applications in various fields:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of silicone-based materials and coatings.
Wirkmechanismus
The primary mechanism by which dimethylsilyl acetate exerts its effects is through the formation of stable silyl ethers. The silicon-oxygen bond is robust, providing protection to hydroxyl groups during chemical reactions. The mechanism involves nucleophilic attack on the silicon atom, leading to the formation of a silyl ether.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with an additional methyl group on the silicon atom.
Tert-butyldimethylsilyl acetate: Contains a tert-butyl group, providing greater steric hindrance and stability.
Uniqueness
This compound is unique due to its balance of reactivity and stability. It provides sufficient protection to hydroxyl groups while being easier to remove compared to bulkier silyl groups like tert-butyldimethylsilyl.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect hydroxyl groups while maintaining stability makes it a valuable tool in various chemical processes.
Eigenschaften
Molekularformel |
C4H10O2Si |
|---|---|
Molekulargewicht |
118.21 g/mol |
IUPAC-Name |
dimethylsilyl acetate |
InChI |
InChI=1S/C4H10O2Si/c1-4(5)6-7(2)3/h7H,1-3H3 |
InChI-Schlüssel |
NYMVBZHJSKIHQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[SiH](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)






![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)




